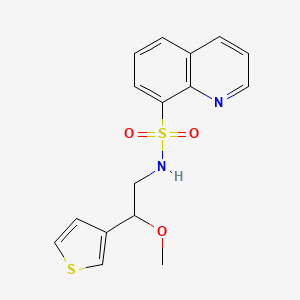

N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

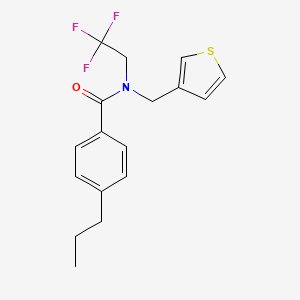

“N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide” is a compound that contains a thiophene and quinoline moiety. Thiophene is a five-membered ring with one sulfur atom . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a quinoline ring, and a sulfonamide group. The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s subjected. Thiophenes can undergo a variety of reactions, including electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and palladium-catalyzed C-H activation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of thiophene and quinoline derivatives can be inferred, such as their aromaticity and potential for hydrogen bonding.Scientific Research Applications

Antibacterial and Anticancer Applications

A study on the synthesis of novel quinoxaline sulfonamides revealed a method for producing different quinoxalines, which were evaluated for antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria. This process, though not directly citing N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide, showcases the potential of related compounds in antibacterial applications (Alavi et al., 2017).

Research into novel thiophene derivatives with sulfonamide and other biologically active moieties, including quinoline, highlighted their potential as anticancer agents. Specifically, compounds were evaluated against the human breast cancer cell line (MCF7), demonstrating significant cytotoxic activities, suggesting a promising direction for compounds similar to this compound in cancer research (Ghorab et al., 2014).

Synthesis and Molecular Studies

The synthesis of Zinquin ester and Zinquin acid , compounds that are specific for studying biological zinc(II), involved processes that may relate to the chemistry of this compound. These compounds serve as fluorophores for zinc(II), demonstrating the versatility of sulfonamide quinolines in creating probes for biological applications (Mahadevan et al., 1996).

A study on the practical synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone introduces methods that may overlap with the synthesis techniques of this compound. This work emphasizes the creation of compounds effective against resistant organisms such as MRSA, underlining the medical and biological significance of these chemical structures (Hashimoto et al., 2007).

Future Directions

Properties

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-21-14(13-7-9-22-11-13)10-18-23(19,20)15-6-2-4-12-5-3-8-17-16(12)15/h2-9,11,14,18H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXARXQMNVNFFRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=CC2=C1N=CC=C2)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride](/img/structure/B2372372.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2372373.png)

![Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2372375.png)

![[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2372383.png)

![2-[[4-Oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2372384.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372387.png)

![1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2372388.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2372391.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2372393.png)